molecular formula C14H16N2O3S B258703 Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate

Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate

Cat. No. B258703
M. Wt: 292.36 g/mol
InChI Key: CLJMDQAUHMIKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate, also known as CPI-613, is a promising drug candidate that has shown potential in treating various types of cancers. It belongs to the class of drugs known as mitochondrial metabolism inhibitors, which target cancer cells by disrupting their energy production pathways.

Mechanism of Action

Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate works by targeting the mitochondrial enzymes PDH and α-KGDH, which play a critical role in cancer cell metabolism. These enzymes are responsible for converting glucose and other nutrients into energy that cancer cells need to grow and divide. By inhibiting these enzymes, Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate can effectively disrupt the energy production pathways of cancer cells, leading to their death. Additionally, Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has been shown to have several biochemical and physiological effects on cancer cells. It can effectively inhibit the activity of PDH and α-KGDH, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. Additionally, Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has been shown to induce mitochondrial dysfunction, leading to the release of cytochrome c and other pro-apoptotic factors that trigger apoptosis in cancer cells. These effects make Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate a promising drug candidate for the treatment of various types of cancers.

Advantages and Limitations for Lab Experiments

One of the main advantages of Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate for lab experiments is its specificity for cancer cells. Unlike traditional chemotherapy drugs, which can also target healthy cells and cause side effects, Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate selectively targets cancer cells by disrupting their energy production pathways. This makes it a safer and more effective option for cancer treatment. However, one of the limitations of Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate is its relatively low solubility, which can make it difficult to administer in certain formulations. Additionally, its high cost and limited availability can also be a barrier to its widespread use in lab experiments.

Future Directions

There are several future directions for research on Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate. One area of focus is the development of new formulations and delivery methods that can improve its solubility and bioavailability. Additionally, further studies are needed to evaluate its efficacy and safety in combination with other anticancer drugs and therapies. Another area of interest is the exploration of Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate's potential in treating other diseases, such as metabolic disorders and neurodegenerative diseases. Overall, Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has shown great promise as a novel anticancer drug, and further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate involves several steps, starting from the reaction of 2-thiophenecarboxylic acid with isopropyl chloroformate to form the corresponding ester. This ester is then reacted with 4-cyano-5-aminocarbonylcyclopropane to form the amide derivative, which is subsequently treated with methyl iodide to yield Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate. The overall yield of the synthesis process is around 20%, and the purity of the final product is typically greater than 98%.

Scientific Research Applications

Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has been extensively studied for its anticancer properties, and several clinical trials have been conducted to evaluate its efficacy and safety. It has shown promising results in treating various types of cancers, including pancreatic cancer, acute myeloid leukemia, and solid tumors. Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate is believed to work by inhibiting the mitochondrial enzymes pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for cancer cell metabolism. By disrupting these enzymes, Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate can effectively starve cancer cells of the energy they need to grow and proliferate.

properties

Product Name

Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

propan-2-yl 4-cyano-5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C14H16N2O3S/c1-7(2)19-14(18)11-8(3)10(6-15)13(20-11)16-12(17)9-4-5-9/h7,9H,4-5H2,1-3H3,(H,16,17)

InChI Key

CLJMDQAUHMIKLY-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)C2CC2)C(=O)OC(C)C

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2CC2)C(=O)OC(C)C

Origin of Product

United States

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